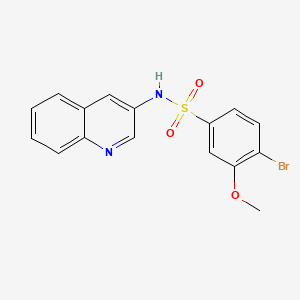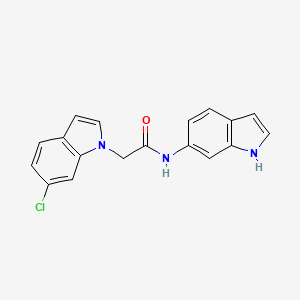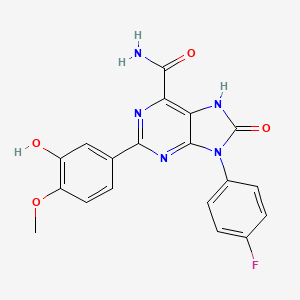![molecular formula C21H18N2O8 B15106380 N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B15106380.png)
N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine is a complex organic compound that belongs to the class of flavonoids. This compound is characterized by its chromen-4-one structure, which is a common feature in many naturally occurring flavonoids. The presence of hydroxy and oxo groups in its structure contributes to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a phenylacetic acid derivative with a suitable aldehyde under acidic conditions.
Introduction of Hydroxy and Oxo Groups: The hydroxy and oxo groups can be introduced through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Acetylation and Glycylglycine Coupling: The acetylation of the hydroxy group is achieved using acetic anhydride, followed by coupling with glycylglycine through peptide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxo group yields a secondary alcohol.
科学研究应用
N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: The compound’s potential antioxidant and anti-inflammatory properties make it a subject of interest in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of more complex molecules.
作用机制
The mechanism of action of N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
相似化合物的比较
N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine can be compared with other similar compounds, such as:
Wogonoside: Another flavonoid with potent anticancer activity, differing in its methoxy substitution.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
属性
分子式 |
C21H18N2O8 |
|---|---|
分子量 |
426.4 g/mol |
IUPAC 名称 |
2-[[2-[[2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H18N2O8/c24-14-6-13(30-11-19(27)22-9-18(26)23-10-20(28)29)7-17-21(14)15(25)8-16(31-17)12-4-2-1-3-5-12/h1-8,24H,9-11H2,(H,22,27)(H,23,26)(H,28,29) |
InChI 键 |
ZHSGGVOSRMFOCI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)NCC(=O)NCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl [3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B15106300.png)
![6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one](/img/structure/B15106307.png)
![9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B15106308.png)

![9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15106318.png)
![N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B15106330.png)
![N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B15106331.png)
methanone](/img/structure/B15106336.png)
![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B15106346.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B15106348.png)
![4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid](/img/structure/B15106355.png)

![1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one](/img/structure/B15106369.png)

